3-Methoxy-4-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

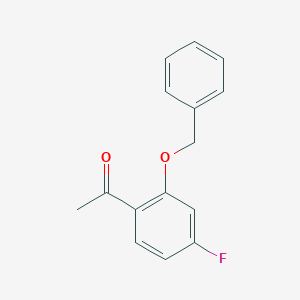

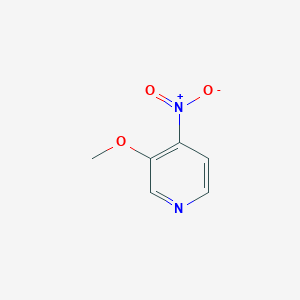

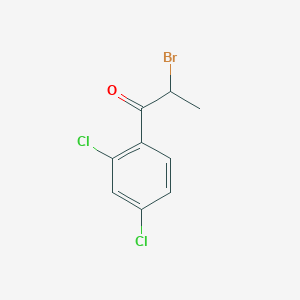

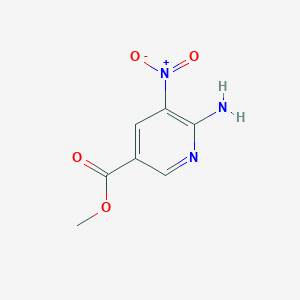

3-Methoxy-4-nitropyridine is a compound with the molecular formula C6H6N2O3 . It is also known by other synonyms such as Pyridine, 3-methoxy-4-nitro-, 3-methoxy-4-nitro-pyridine, and others .

Synthesis Analysis

The synthesis of nitropyridines, including 3-Methoxy-4-nitropyridine, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This forms the N-nitropyridinium ion, which when reacted with SO2/HSO3- in water, yields 3-nitropyridine .Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitropyridine includes a pyridine ring with a methoxy group (-OCH3) attached to the 3rd carbon and a nitro group (-NO2) attached to the 4th carbon . The InChI string representation of the molecule isInChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5 (6)8 (9)10/h2-4H,1H3 . Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This mechanism is also applicable to 3-Methoxy-4-nitropyridine .Physical And Chemical Properties Analysis

3-Methoxy-4-nitropyridine has a molecular weight of 154.12 g/mol . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 154.03784206 g/mol . The topological polar surface area is 67.9 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

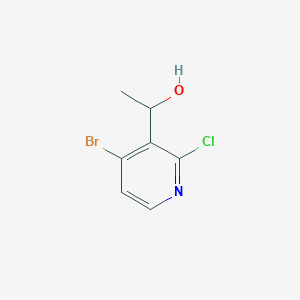

- 3-Methoxy-4-nitropyridine derivatives have been synthesized for various research applications. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation processes (Fan Kai-qi, 2009). Similarly, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine by substitution, oxidation, nitration, and ammoniation (C. Jun, 2007). These syntheses provide valuable insights into the chemical properties and potential applications of 3-Methoxy-4-nitropyridine derivatives.

Vibrational Spectroscopy and NLO Activity

- The molecule 2-amino-6-methoxy-3-nitropyridine (AMNP), a derivative of 3-Methoxy-4-nitropyridine, has been studied using density functional theory calculations. The vibrational spectra of AMNP were theoretically simulated and experimentally compared, indicating its potential biomedical applications and higher non-linear optical (NLO) activity, suggesting its usefulness in the design of new optical materials (S. Premkumar et al., 2015).

Chemical Reactions and Modifications

- The compound 2-(4-Methoxybenzyloxy)-3-nitropyridine, related to 3-Methoxy-4-nitropyridine, was used in the p-Methoxybenzylation of hydroxy groups. This method demonstrates the chemical reactivity and potential for further chemical modifications of 3-Methoxy-4-nitropyridine derivatives (Masakazu Nakano et al., 2001).

Role in Synthesis of Pyridine Derivatives

- The synthesis of various pyridine derivatives, including those related to 3-Methoxy-4-nitropyridine, has been a subject of research, demonstrating the versatility and utility of these compounds in creating complex chemical structures. This underscores the importance of 3-Methoxy-4-nitropyridine in synthetic chemistry (J. Khalafy et al., 2002).

Safety And Hazards

While specific safety and hazard information for 3-Methoxy-4-nitropyridine is not available, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, not breathing dust, and handling the product only in a closed system or with appropriate exhaust ventilation .

Direcciones Futuras

The future directions for 3-Methoxy-4-nitropyridine and similar compounds could involve the use of microreaction technology for the synthesis of fine chemicals and key pharmaceutical intermediates . This technology can increase process safety and efficiency, especially for fast, highly exothermic reactions .

Propiedades

IUPAC Name |

3-methoxy-4-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5(6)8(9)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGWQIOTXFPOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595042 |

Source

|

| Record name | 3-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-nitropyridine | |

CAS RN |

13505-07-2 |

Source

|

| Record name | 3-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)